
2,5-Dichloro-3-(trifluoromethyl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-3-(trifluoromethyl)pyrazine is a heterocyclic organic compound characterized by the presence of chlorine and trifluoromethyl groups attached to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-(trifluoromethyl)pyrazine typically involves the chlorination of 3-(trifluoromethyl)pyrazine. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce chlorine atoms at the desired positions on the pyrazine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and specific temperature and pressure settings to facilitate the chlorination process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dichloro-3-(trifluoromethyl)pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be involved in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts (Pd/C) and boronic acids or esters in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine can yield 2,5-diamino-3-(trifluoromethyl)pyrazine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .
Applications De Recherche Scientifique
2,5-Dichloro-3-(trifluoromethyl)pyrazine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-3-(trifluoromethyl)pyrazine varies depending on its application:
Biological Activity: The compound can interact with specific enzymes or receptors, inhibiting their function and leading to antimicrobial or anticancer effects.
Agrochemical Activity: It can disrupt essential biological pathways in pests, such as interfering with neurotransmitter function or enzyme activity, resulting in pest control.
Comparaison Avec Des Composés Similaires
2,3-Dichloro-5-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2,3,5-Trichloro-6-(trifluoromethyl)pyridine: Contains an additional chlorine atom, which can alter its reactivity and applications.
Uniqueness: 2,5-Dichloro-3-(trifluoromethyl)pyrazine is unique due to the specific positioning of chlorine and trifluoromethyl groups on the pyrazine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in applications where specific reactivity patterns are required .
Propriétés
Formule moléculaire |
C5HCl2F3N2 |
|---|---|
Poids moléculaire |
216.97 g/mol |
Nom IUPAC |
2,5-dichloro-3-(trifluoromethyl)pyrazine |
InChI |
InChI=1S/C5HCl2F3N2/c6-2-1-11-4(7)3(12-2)5(8,9)10/h1H |
Clé InChI |
OGOVNIPATHKPRH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C(=N1)Cl)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


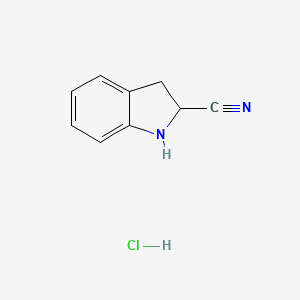
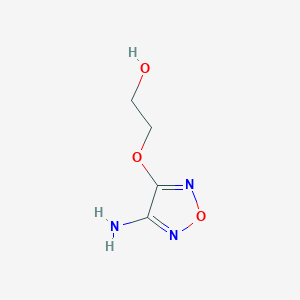
![1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13112018.png)
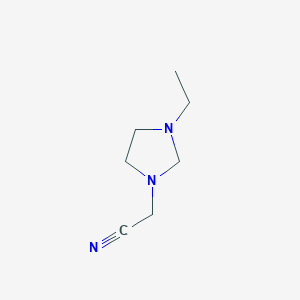
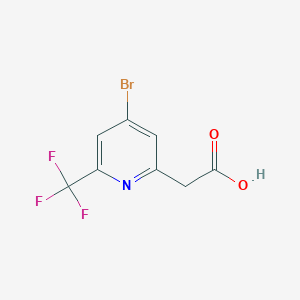


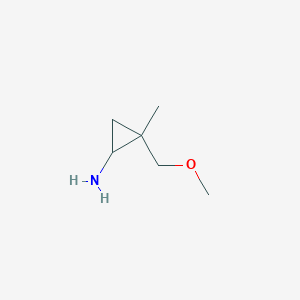
![2-(3-Chloro-4-methoxyphenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethanone](/img/structure/B13112057.png)
![4-Hydroxy-8,8a-dihydroazeto[1,2-a]indol-2(1H)-one](/img/structure/B13112064.png)
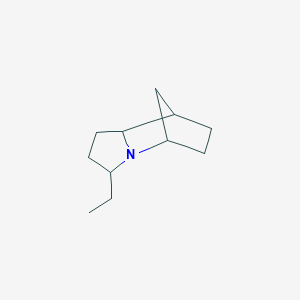
![tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B13112070.png)
![2,3-Dibromopyrido[2,3-b]pyrazine](/img/structure/B13112071.png)

